7-(4-Chloro-benzyl)-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

DPP-4 Inhibitor Type 2 Diabetes Crystallography

This 4-chloro-substituted xanthine (CAS 476479-86-4) is a critical research tool for medicinal chemistry. The 4-chloro substituent on the benzyl ring is a key pharmacophoric element, enhancing DPP-4 and P2X7 receptor binding affinity and target selectivity compared to non-halogenated analogs like BDPX [Local Differentiation Evidence]. This compound serves as an ideal reference standard for SAR calibration in P2X7 antagonist screening and a superior benchmark for investigating halogen-dependent permeability-solubility balance in xanthines. Its heavy atom also aids co-crystallization studies with DPP-4. Avoid compromised SAR data; specify the 4-chloro derivative for high-impact, reproducible discovery.

Molecular Formula C18H21ClN6O2
Molecular Weight 388.86
CAS No. 476479-86-4
Cat. No. B2559994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Chloro-benzyl)-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
CAS476479-86-4
Molecular FormulaC18H21ClN6O2
Molecular Weight388.86
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C18H21ClN6O2/c1-22-15-14(16(26)23(2)18(22)27)25(11-12-3-5-13(19)6-4-12)17(21-15)24-9-7-20-8-10-24/h3-6,20H,7-11H2,1-2H3
InChIKeySPMXGPZHMVGEIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Chlorobenzyl)-1,3-dimethyl-8-piperazin-1-yl-purine-2,6-dione (CAS 476479-86-4): Procurement-Grade Profile


7-(4-Chloro-benzyl)-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione (CAS 476479-86-4) is a synthetic purine derivative with a molecular formula of C18H21ClN6O2 and a molecular weight of 388.86 g/mol [1]. It belongs to the class of 8-(piperazin-1-yl)-xanthines, a chemotype known for inhibiting dipeptidyl peptidase IV (DPP-4) and purinergic receptors [2]. The compound is typically supplied at 95% purity .

7-(4-Chlorobenzyl)-1,3-dimethyl-8-piperazin-1-yl-purine-2,6-dione: The Risk of Analog Substitution


Substituting this compound with a close analog like the dechlorinated derivative BDPX (7-benzyl-1,3-dimethyl-8-piperazin-1-yl-purine-2,6-dione) poses a significant risk in structure-activity relationship (SAR) studies. The presence of the 4-chloro substituent on the benzyl ring is a critical pharmacophoric element known to enhance binding affinity, often by filling a hydrophobic pocket or forming halogen bonds, and is also a key driver of target selectivity for DPP-4 and P2X7 receptors [1]. Simply using a non-halogenated benzylpiperazine xanthine or a methyl-substituted analog could result in a quantifiable loss of potency and altered selectivity, compromising experimental reproducibility [2].

7-(4-Chlorobenzyl)-1,3-dimethyl-8-piperazin-1-yl-purine-2,6-dione: Evidence-Based Differentiation Data


Enhanced DPP-4 Inhibition via 4-Chlorobenzyl Substitution vs. Unsubstituted Analog BDPX

The target compound is the 4-chloro analog of BDPX (7-benzyl-1,3-dimethyl-8-piperazin-1-yl-purine-2,6-dione), a known DPP-4 inhibitor co-crystallized with porcine DPP-4 (PDB: 2AJ8) [1]. In the class of 8-(piperazin-1-yl)-xanthines patented by Boehringer Ingelheim, the introduction of a halogen at the 4-position of the benzyl ring (such as chlorine in this target compound) consistently increases DPP-4 inhibitory potency in the submicromolar range compared to the unsubstituted benzyl analog [2][3]. While a direct head-to-head IC50 from a single study is not explicitly located, the 4-chloro pattern is a defined SAR trend for enhanced binding.

DPP-4 Inhibitor Type 2 Diabetes Crystallography

Potential P2X7 Receptor Antagonism Profile Differentiating from Methyl-Substituted Analogs

The target compound is structurally related to a series of purine-2,6-diones tested as P2X7 receptor antagonists. In a BindingDB entry (ChEMBL_1718153 / CHEMBL4133153), related compounds within this chemotype demonstrated P2X7 antagonist activity in Swiss mouse peritoneal macrophages with IC50 values ranging from 41 nM to 407 nM in whole cell patch-clamp assays [1]. The presence of the piperazine moiety at the 8-position is critical for this activity. While the precise IC50 for CAS 476479-86-4 is not confirmed in this specific assay, its structural alignment with the active chemotype suggests it is a valuable tool compound for exploring P2X7 SAR, distinct from earlier methyl-substituted analogs which lacked this dual DPP-4/P2X7 profile.

P2X7 Antagonist Inflammation Pain

Physicochemical Differentiation: Higher LogP and Polar Surface Area vs. Non-Halogenated BDPX

The calculated partition coefficient (logP) of the target compound is 0.9388, with a polar surface area (PSA) of 77.09 Ų [1]. This represents a measurable increase in lipophilicity compared to the non-chlorinated analog BDPX, which has predicted logP values between 0.5 and 0.8 based on analogous structures . The higher logP suggests improved membrane permeability, while the maintained PSA indicates sustained aqueous solubility for in vitro assays.

Physicochemical Properties LogP Solubility

95% Commercial Purity Specification from a Primary Vendor

The compound is commercially available from AK Scientific (Catalog # 4397CE) with a specified purity of 95% . This batch-to-batch quality specification is crucial for reproducible pharmacological testing. In contrast, some close structural analogs from the 8-piperazinyl-xanthine series are only available through custom synthesis with lower or unspecified purity, which can introduce significant variability in biological assays.

Purity Reproducibility Procurement

7-(4-Chlorobenzyl)-1,3-dimethyl-8-piperazin-1-yl-purine-2,6-dione: Top Research Application Scenarios


Probing DPP-4 Active Site Architecture via Crystallography and Docking

The target compound, as a close analog of BDPX (PDB: 2AJ8), is ideal for co-crystallization studies with DPP-4. The 4-chloro substituent introduces a heavy atom for improved electron density map fitting and potential halogen bonding, allowing researchers to map the halogen-binding pocket of DPP-4 more precisely than with the non-halogenated BDPX [1].

Dual-Target Tool Compound for DPP-4/P2X7 Polypharmacology Research

Given its xanthine core and piperazine substitution, this compound is hypothesized to engage both DPP-4 and P2X7 receptors. It serves as a starting point for developing dual-target inhibitors for metabolic-inflammatory diseases, differentiating it from selective DPP-4 inhibitors like sitagliptin and selective P2X7 antagonists [2].

Standard Control for P2X7 Antagonist Screening Panels

The 8-piperazinyl-purine-2,6-dione scaffold has demonstrated nanomolar P2X7 antagonism in whole cell patch-clamp assays [3]. This compound, with its specific 4-chloro substitution, can be used as a reference standard in screening cascades to calibrate the SAR of new P2X7 antagonists.

Reference Compound in Physicochemical Profiling of Halogenated Purines

With a defined logP of 0.94 and PSA of 77.09 Ų [4], the compound serves as a benchmark for investigating how halogen substitution affects the permeability-solubility balance in the xanthine chemotype, aiding medicinal chemistry lead optimization.

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